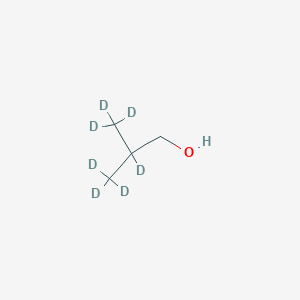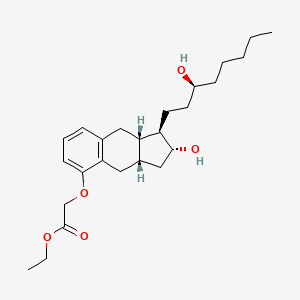
JHSB3 , approximately 80per cent, Mixture of Diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Juvenile hormone III skipped bisepoxide (JHSB3) is a compound that plays a significant role in the development and reproduction of insects. It is a type of juvenile hormone, which is crucial for regulating metamorphosis and reproduction in various insect species. JHSB3 is a mixture of diastereomers, with approximately 80% purity. This compound is particularly interesting due to its unique structure and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of JHSB3 involves several steps, starting from farnesol, a naturally occurring sesquiterpene alcohol. The key steps include epoxidation and esterification reactions. The epoxidation of farnesol is typically carried out using a peracid, such as m-chloroperbenzoic acid, to form the bisepoxide intermediate. This intermediate is then esterified with methanol in the presence of an acid catalyst to yield JHSB3.
Industrial Production Methods
Industrial production of JHSB3 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. High-performance liquid chromatography (HPLC) is often used to purify the final product, ensuring that the compound meets the required specifications for research and application purposes.
Analyse Chemischer Reaktionen
Types of Reactions
JHSB3 undergoes various chemical reactions, including:
Oxidation: JHSB3 can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of JHSB3 can lead to the formation of reduced analogs with different biological activities.
Substitution: JHSB3 can undergo substitution reactions, where functional groups are replaced with other groups, altering its properties and activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles, such as amines and thiols, can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxide derivatives, while reduction can yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
JHSB3 has a wide range of scientific research applications, including:
Chemistry: JHSB3 is used as a model compound to study the synthesis and reactivity of juvenile hormones.
Biology: It is used to investigate the role of juvenile hormones in insect development and reproduction.
Industry: JHSB3 is used in the development of insect growth regulators and other pest management products.
Wirkmechanismus
JHSB3 exerts its effects by binding to specific nuclear receptors in insects, such as Methoprene tolerant (Met) and Taiman (Tai). This binding triggers the dimerization of these receptors, forming an active complex that induces the transcription of juvenile hormone response genes, such as Krüppel homolog 1 (Kr-h1). This signaling pathway regulates various physiological processes, including metamorphosis, reproduction, and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Juvenile Hormone III (JH III): Another type of juvenile hormone with a similar structure but different biological activity.
Juvenile Hormone I (JH I): A related compound with distinct structural features and functions.
Juvenile Hormone II (JH II): Another juvenile hormone with unique properties and applications.
Uniqueness of JHSB3
JHSB3 is unique due to its skipped bisepoxide structure, which distinguishes it from other juvenile hormones. This structural difference contributes to its specific biological activity and makes it a valuable compound for research and application in various fields.
Eigenschaften
CAS-Nummer |
1198297-86-7 |
|---|---|
Molekularformel |
C₁₆H₂₆O₄ |
Molekulargewicht |
282.38 |
Synonyme |
(2R,3S)-3-[(3E)-6-[(2R)-3,3-Dimethyl-2-oxiranyl]-4-methyl-3-hexen-1-yl]-3-methyl-2-oxiranecarboxylic Acid Methyl Ester; Juvenile Hormone SB3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,6-diol](/img/structure/B1144899.png)
![N-[4-[3-[2-Amino-4-(formylamino)-1,6-dihydro-6-oxo-5-pyrimidinyl]-3-oxopropyl]benzoyl]-L-glutamic Acid](/img/structure/B1144906.png)


